prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a nitrophenyl group, and an ester linkage, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:
Formation of the furan-2-carbonylamino intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-carbonylamino group.
Synthesis of the nitrophenyl intermediate: The nitrophenyl group can be introduced through nitration of a phenyl ring.
Esterification: The final step involves the esterification of the prop-2-enyl group with the previously formed intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring and the nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of alcohols or carboxylic acids from esters.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate: Similar structure but without the nitro group.
Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate makes it unique, as it can undergo specific reactions like reduction to form amines, which can be further functionalized.
Properties
IUPAC Name |
prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-2-9-25-17(21)14(18-16(20)15-4-3-10-24-15)11-12-5-7-13(8-6-12)19(22)23/h2-8,10-11H,1,9H2,(H,18,20)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNSXAARPQMYHR-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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